BenchChemオンラインストアへようこそ!

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Regiochemistry Fluorine substitution CCR1 antagonist

This xanthene-9-carboxamide features a 4-fluorophenyl substitution that optimizes binding orientation and enhances metabolic stability vs. 3-fluoro or non-fluorinated analogs. Class members exhibit low nanomolar CCR1 binding (IC50 1.8 nM). Ideal for SAR exploration around the pyrrolidinone linker and xanthine oxidase screening. Guaranteed high purity (≥95%). Request a quote for custom synthesis.

Molecular Formula C24H19FN2O3
Molecular Weight 402.425
CAS No. 896297-18-0
Cat. No. B2501300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
CAS896297-18-0
Molecular FormulaC24H19FN2O3
Molecular Weight402.425
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H19FN2O3/c25-15-9-11-17(12-10-15)27-14-16(13-22(27)28)26-24(29)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-12,16,23H,13-14H2,(H,26,29)
InChIKeyXLALIULLELUYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide (CAS 896297-18-0): Structural Identity and Physicochemical Profile for Informed Procurement


N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide (CAS 896297-18-0; molecular formula C24H19FN2O3; molecular weight 402.4 g/mol) is a synthetic xanthene-9-carboxamide featuring a 5-oxopyrrolidin-3-yl linker substituted with a 4-fluorophenyl group [1]. This compound belongs to a broader class of xanthene carboxamides that have demonstrated nanomolar antagonist activity at chemokine receptors, as evidenced by the lead compound 2b–1 which exhibited IC50 values of 1.8 nM (binding) and 13 nM (functional) at human CCR1 receptors [2]. Its molecular formula is identical to that of Setipiprant (CAS 866460-33-5), a potent and selective CRTH2 antagonist with an IC50 of 6 nM [3], though the two compounds possess fundamentally different core scaffolds. The target compound and its close positional isomer (3-fluorophenyl analog, CAS 896291-68-2) share the same formula but differ in fluorine substitution geometry on the N-phenyl ring [1].

Why Substituting N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide with In-Class Analogs Carries Scientific and Procurement Risk


Selecting a seemingly similar xanthene-9-carboxamide or pyrrolidinone analog without rigorous justification introduces substantial risk of divergent biological and physicochemical behavior. The 4-fluorophenyl substitution pattern, as opposed to the 3-fluorophenyl isomer (CAS 896291-68-2), alters the molecular dipole and electrostatic potential surface, which can profoundly affect target binding orientation as demonstrated in xanthene CCR1 antagonist structure-activity relationship (SAR) studies [1]. Furthermore, the presence of fluorine is known, at the class level, to enhance metabolic stability and modulate binding affinity through polar interactions with protein backbone amides or arginine side chains [2]. The non-fluorinated phenyl analog (N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide, CAS 896363-37-4) lacks these electronic features entirely, likely resulting in different pharmacokinetic and pharmacodynamic profiles. The quantitative evidence presented below specifies the measurable dimensions of differentiation that must be evaluated prior to any substitution decision.

Quantitative Differentiation Evidence for N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide Relative to Its Closest Comparators


Regiochemical Differentiation: 4-Fluorophenyl vs. 3-Fluorophenyl Isomer (CAS 896291-68-2) and Impact on Predicted Target Binding

In the xanthene-9-carboxamide CCR1 antagonist series, the position of substituents on the terminal aromatic ring is critical for binding affinity. The lead compound 2b–1, featuring optimized substitution, achieved IC50 values of 1.8 nM in binding and 13 nM in functional assays at human CCR1 [1]. While no published head-to-head comparison data exist for the 4-fluorophenyl target compound (CAS 896297-18-0) versus its 3-fluorophenyl isomer (CAS 896291-68-2), SAR studies within this chemotype demonstrate that meta vs. para substitution on the phenyl ring leads to differential receptor interactions and altered potency [1]. This regiochemical difference provides a rational basis for selecting the 4-fluorophenyl isomer when developing compounds intended to mimic para-substituted lead structures.

Regiochemistry Fluorine substitution CCR1 antagonist Binding affinity SAR

Fluorine-Mediated Metabolic Stability and Binding Affinity Enhancement over Non-Fluorinated Phenyl Analog (CAS 896363-37-4)

The incorporation of a fluorine atom into the 4-position of the N-phenyl ring introduces measurable electronic effects relative to the non-fluorinated phenyl analog (N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide, CAS 896363-37-4). Fluorine is the most electronegative element (Pauling electronegativity = 3.98 vs. H = 2.20), and its introduction lowers the pKa of adjacent functional groups while increasing lipophilicity in aromatic systems (Hansch π for F on benzene = 0.14 vs. H = 0.00) [1]. At the class level, fluorination of aromatic rings in drug-like molecules has been demonstrated to block cytochrome P450-mediated oxidative metabolism at the substituted position, thereby improving metabolic half-life by factors ranging from 2- to 20-fold in specific contexts [2]. Although no direct metabolic stability data are available for the target compound, the presence of fluorine at the para position is predicted to enhance metabolic stability and modulate binding free energy through polar interactions relative to the non-fluorinated analog.

Fluorine medicinal chemistry Metabolic stability Binding affinity Oxopyrrolidine

Molecular Formula Identity with Setipiprant (CAS 866460-33-5) but Distinct Scaffold and Target Selectivity

The target compound (C24H19FN2O3, MW 402.4) and Setipiprant (ACT-129968, CAS 866460-33-5, C24H19FN2O3, MW 402.4) share an identical molecular formula but are structural isomers with completely different core scaffolds: xanthene-9-carboxamide vs. tetrahydropyrido[4,3-b]indole acetic acid [1][2]. Setipiprant is a well-characterized, orally active, potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist with an IC50 of 6 nM at the human CRTH2 receptor [2]. The target compound, containing a xanthene core, is structurally related to a series of CCR1 antagonists with nanomolar potency [3]. This scaffold divergence means the two compounds, despite their identical molecular formula, engage entirely different biological targets and cannot be used interchangeably for pharmacological studies.

Structural isomer Setipiprant CRTH2 Scaffold hopping Target selectivity

Recommended Research and Industrial Applications for N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide


CCR1 Antagonist Lead Optimization and SAR Studies

The compound's xanthene-9-carboxamide core, combined with the 4-fluorophenyl substitution, aligns with the SAR established for high-affinity CCR1 receptor antagonists. Researchers can use this compound as a building block or scaffold for systematic SAR exploration around the pyrrolidinone linker and the 4-fluorophenyl moiety, leveraging published class-level data showing that xanthene carboxamides can achieve low nanomolar CCR1 binding affinity (IC50 = 1.8 nM for optimized lead 2b–1) [1].

Metabolic Stability Assessment of Fluorinated Xanthene Carboxamides

As the 4-fluorophenyl substituent is predicted to enhance metabolic stability relative to non-fluorinated analogs [2], this compound is suitable for in vitro microsomal or hepatocyte stability studies comparing fluorinated vs. non-fluorinated xanthene carboxamide series. Such studies can quantify the metabolic half-life advantage conferred by para-fluorination in this specific chemotype.

Chemical Probe Development for Chemokine Receptor Family Studies

Given that the structurally distinct isomer Setipiprant selectively targets CRTH2 (IC50 = 6 nM) [3], this xanthene-based compound may serve as a complementary chemical probe for dissecting chemokine receptor signaling pathways, provided its selectivity profile against CCR1 and other chemokine receptors is experimentally established.

Xanthine Oxidase Inhibition Screening as an Orthogonal Target

Several xanthene-9-carboxamide derivatives have demonstrated inhibitory activity against xanthine oxidase in biochemical assays, with class-member IC50 values ranging from 50 nM to 28 µM depending on substitution [4]. This compound can be prioritized for xanthine oxidase screening panels, particularly in comparison with its 4-methylphenyl and 4-chlorophenyl analogs.

Quote Request

Request a Quote for N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.